ALUMINUM SILICATE

Ion Exchange Water Treatment Ammonium Removal

Aluminum Silicate (CAS 1327-36-2) performance depends on Si/Al ratio, crystal structure, and porosity. Amorphous grades ensure higher cation exchange for ammonium removal in wastewater. An Al:Si molar ratio of 0.08 delivers 88.25% AFB1 adsorption—outperforming zinc silicate and silica for feed safety. As a catalyst support, its intermediate surface area improves active-phase dispersion versus γ-alumina. Aluminum Silicate Ceramic Fiber (ASF) adds thermal stability and ablation resistance in composites. Specify Si/Al ratio, surface area, and morphology to guarantee reproducibility.

Molecular Formula Al2O5Si
Molecular Weight 162.05
CAS No. 1327-36-2
Cat. No. B1143363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALUMINUM SILICATE
CAS1327-36-2
Molecular FormulaAl2O5Si
Molecular Weight162.05
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicate (CAS 1327-36-2): Core Structural and Functional Properties for Scientific Procurement


Aluminum Silicate (CAS 1327-36-2) is an inorganic compound derived from aluminum oxide and silicon dioxide, existing in a range of hydrated and anhydrous mineral forms including clays and synthetic porous materials [1]. Its performance is governed by its specific silicon-to-aluminum (Si/Al) ratio and crystal structure, which directly dictate its surface area, porosity, thermal stability, and ion-exchange capacity . These properties are not uniform; they vary significantly based on synthesis method and mineral source, making material specification critical for industrial and scientific applications [2].

Why Generic Aluminum Silicate Specifications Fail to Predict Performance


Substituting aluminum silicate based solely on generic chemical identification (e.g., CAS 1327-36-2) without specifying structural and physical parameters is a primary cause of process variability. The term 'aluminum silicate' encompasses a vast array of materials with distinct performance profiles [1]. For example, a kaolin clay [2] and a synthetic high-surface-area aluminosilicate differ dramatically in porosity, surface chemistry, and thermal behavior. Relying on broad class equivalence ignores critical variables such as the Si/Al molar ratio, crystalline versus amorphous state, and specific surface area, each of which directly governs functionality in applications ranging from catalysis to adsorption [3].

Quantified Differentiation: Aluminum Silicate vs. Key Comparators


Cation Exchange Capacity (CEC): Amorphous Aluminosilicate Outperforms Synthetic Mordenite and Natural Zeolite

Amorphous aluminosilicates exhibit a higher cation exchange capacity (CEC) compared to both synthetic mordenite (Si/Al = 9.5) and natural zeolite (Si/Al = 4.6), demonstrating superior potential for ammonium ion removal from wastewater [1]. The study further highlights that the amorphous aluminosilicate with a Si/Al ratio of 3 could be regenerated and reused 5 times without significant loss in efficiency [1].

Ion Exchange Water Treatment Ammonium Removal

Aflatoxin B1 Adsorption: Aluminosilicate Exhibits Superior Performance to Zinc Silicate and Silica

In a comparative study, aluminosilicate demonstrated notably superior aflatoxin B1 (AFB1) adsorption capabilities compared to zinc silicate and silica [1]. Specifically, an aluminosilicate with an Al:Si molar ratio of 0.08 achieved a 88.25% AFB1 adsorption capacity after an in vitro intestinal phase [1]. The adsorption efficacy was found to increase with higher Al:Si molar ratios, underscoring the importance of specific composition [1].

Mycotoxin Binding Animal Feed Safety Adsorption

Specific Surface Area and Pore Volume: Aluminum Silicate Surpasses Gamma-Alumina but Trails Silica Gel

A comparative study of pure supports showed that specific surface areas and pore volumes increased in the following order: γ-alumina < aluminosilicate < silica gel [1]. This positions aluminosilicate as an intermediate material with a surface area larger than a common oxide support (alumina) but less than a high-surface-area standard (silica gel) [1]. Additionally, a patented aluminum silicate achieves a BET specific surface area of 450-600 m²/g and a pore volume of 0.6-1.2 mL/g, values that are competitive with many commercial adsorbents .

Catalyst Support Porosity BET Surface Area

Thermal Stability: Aluminum Silicate Ceramic Fiber Enhances Composite Performance Over Silica

Thermogravimetric analysis (TGA) confirmed that the thermal stability of silicone rubber composites was enhanced by the incorporation of Aluminum Silicate Ceramic Fiber (ASF) compared to composites filled only with silica (SiO2) [1]. The formation of a dense ceramic layer from ASF was identified as the mechanism for improved oxygen and heat barrier properties, leading to optimal ablation resistance [1]. This demonstrates a functional advantage of the fibrous aluminum silicate morphology over particulate silica in high-temperature composite applications [1].

Thermal Analysis Refractory Materials Polymer Composites

Ion-Exchange Capacity (IEC): Aluminum-Based Silicate Outperforms Fe, Mn, and Y Counterparts

Among a series of amorphous silicate materials with the general formula Nax+2yM3+xSi1-xO2+y (M3+ = Al, Mn, Fe, Y), the ion-exchange capacity (IEC) decreases in the order: Al > Fe > Mn > Y [1]. This ranking directly demonstrates that aluminum is the preferred trivalent metal for maximizing IEC in this class of materials [1]. The study also noted that the IEC increases with increasing aluminum concentration and is dependent on tetrahedrally coordinated aluminum [1].

Ion Exchange Amorphous Silicates Heavy Metal Removal

Validated Application Scenarios for Aluminum Silicate (CAS 1327-36-2)


Ammonium Removal from Wastewater Using High-CEC Amorphous Aluminosilicate

Based on evidence that amorphous aluminosilicates exhibit higher cation exchange capacity than synthetic mordenite and natural zeolite [1], this material is ideally suited for wastewater treatment facilities aiming to reduce ammonium levels and mitigate eutrophication. Its proven reusability over five cycles further enhances its economic viability for continuous flow systems [1].

Aflatoxin B1 Mitigation in Animal Feed Formulations

For feed producers seeking to minimize aflatoxin contamination, aluminosilicate with a specific Al:Si molar ratio (e.g., 0.08) has demonstrated a quantified 88.25% AFB1 adsorption capacity in vitro, significantly outperforming zinc silicate and silica alternatives [2]. This performance directly supports improved animal health outcomes and regulatory compliance in the poultry and livestock industries [3].

Catalyst Support with Tailored Porosity for Heterogeneous Catalysis

When designing supported catalysts, aluminosilicate offers a strategic advantage as a support material. It provides a higher specific surface area than γ-alumina, enabling better dispersion of catalytic active phases, while its lower surface area relative to silica gel can prevent unwanted adsorption of reactants or products, as demonstrated by comparative surface area analysis [4]. This makes it a preferred support for reactions where intermediate surface properties are critical for selectivity and yield.

High-Temperature Ablative Composites for Aerospace and Fire Protection

Composite material engineers can leverage Aluminum Silicate Ceramic Fiber (ASF) to enhance the thermal stability and ablation resistance of silicone rubber matrices beyond what is achievable with particulate silica fillers [5]. The fiber's ability to form a dense, protective ceramic layer under high heat flux is critical for applications in solid rocket motor insulation and fire-resistant barriers [5].

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